molecular formula C15H14BrN5O2S B2980429 N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891135-09-4

N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2980429
CAS No.: 891135-09-4
M. Wt: 408.27
InChI Key: DAUCJFOBTPFQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyrimidin core fused with a dihydro-oxo moiety. The structure includes a 5,6-dimethyl substitution on the pyrimidine ring and a thioether-linked acetamide group attached to a 4-bromophenyl aromatic ring. This bromophenyl substituent introduces steric bulk and electron-withdrawing characteristics, which may influence solubility, receptor binding, and metabolic stability. While exact physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its molecular formula can be inferred as C₁₆H₁₄BrN₅O₂S, with an approximate molecular weight of 428.3 g/mol (calculated by modifying the ethylphenyl analog’s formula from , replacing the ethyl group with bromine).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCJFOBTPFQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5,6-dimethyluracil and hydrazine derivatives. This step often requires heating and the use of catalysts to facilitate the formation of the triazolopyrimidine ring.

  • Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the triazolopyrimidine intermediate with a bromophenyl halide under basic conditions.

  • Thioacetamide Formation: : The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the bromophenyl-substituted triazolopyrimidine with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the triazolopyrimidine ring, potentially converting it to an alcohol.

  • Substitution: : The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog: 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide

This analog (CAS 891129-76-3) shares the identical triazolopyrimidin core and thioacetamide linkage but substitutes the 4-bromophenyl group with a 4-ethylphenyl moiety . Key differences include:

  • However, the bromine atom may improve binding affinity in hydrophobic pockets of biological targets.
  • Molecular Weight : The ethylphenyl analog has a molecular weight of 357.4 g/mol (C₁₇H₁₉N₅O₂S) , whereas the bromophenyl derivative is heavier (~428.3 g/mol), which could impact pharmacokinetics (e.g., absorption, distribution).
  • Synthetic Accessibility : Bromine’s higher atomic radius and reactivity might complicate synthesis compared to ethyl group installation.

Heterocyclic Core Variant: 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

This compound (CAS 498545-55-4) replaces the triazolopyrimidin core with a benzothieno[2,3-d]pyrimidin system and introduces a 2-methoxy-5-methylphenyl substituent . Notable contrasts include:

  • Core Structure: The benzothieno-pyrimidin system incorporates a sulfur atom and an additional fused benzene ring, increasing lipophilicity and rigidity compared to the triazolopyrimidin scaffold.
  • Substituent Profile : The 2-methoxy-5-methylphenyl group introduces steric hindrance and polar methoxy interactions, which may alter target selectivity or metabolic pathways relative to the planar 4-bromophenyl group.

Implications of Structural Variations

  • Bioactivity : The bromophenyl group’s electron-withdrawing nature may enhance interactions with enzymes or receptors requiring electron-deficient aromatic partners. In contrast, the ethylphenyl analog’s electron-donating group could improve solubility but reduce target affinity.
  • Selectivity: The benzothieno-pyrimidin core’s rigidity and lipophilicity might favor targets with deep hydrophobic pockets, whereas the triazolopyrimidin system could engage more dynamic binding sites.

Biological Activity

N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a bromophenyl moiety. Its molecular formula is C15H16BrN5O2SC_{15}H_{16}BrN_5O_2S, with a molecular weight of approximately 396.29 g/mol. The presence of the triazole ring is significant as it is known for conferring various biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds containing triazole structures exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess cytotoxic effects against various human cancer cell lines. In vitro studies demonstrated that certain triazole derivatives displayed enhanced cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, suggesting that this compound may also exhibit similar activities due to its structural components .

2. Antimicrobial Activity

Compounds with thioacetamide functionalities have been reported to exhibit antibacterial and antifungal activities. Specifically, the thioamide group in this compound may enhance its interaction with microbial targets. Research has shown that related compounds demonstrate significant antibacterial activity against pathogenic strains .

3. Anti-inflammatory Properties

Triazole derivatives are also recognized for their anti-inflammatory effects. Studies suggest that the incorporation of the triazole moiety can modulate inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring may act as a chelator for metal ions important in enzyme function.
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated cytotoxic effects on MCF-7 cells with IC50 values significantly lower than standard chemotherapeutic agents .
Study 2Showed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations comparable to established antibiotics .
Study 3Reported anti-inflammatory effects in animal models through the inhibition of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves coupling a bromophenyl acetamide precursor with a triazolo-pyrimidin-thiol intermediate under reflux conditions. For example, a similar acetamide derivative was synthesized by heating 2-chloro-N-(4-chlorophenyl)acetamide with a pyrimidine intermediate in ethanol and sodium acetate, followed by recrystallization (yield: 85%) . To optimize purity, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (e.g., bromophenyl signals at δ 7.3–7.6 ppm) and thioacetamide protons (δ 3.8–4.2 ppm) .
  • X-ray crystallography : Single-crystal analysis can confirm the triazolo-pyrimidine core geometry and substituent orientation, as demonstrated for related thieno[3,2-d]pyrimidines .
  • HRMS : Employ electrospray ionization (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 527.8) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Prioritize assays targeting triazolo-pyrimidine-associated pathways, such as kinase inhibition or antimicrobial activity. For example:

  • Kinase inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or CDKs) at 10 µM concentration .
  • Antimicrobial screening : Conduct microdilution assays against Gram-positive/negative bacteria (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate electronic effects .
  • Core modification : Synthesize analogs with a pyrazolo[4,3-d]pyrimidine or thieno[3,2-d]pyrimidine scaffold to compare activity .
  • Quantitative SAR (QSAR) : Calculate descriptors like topological polar surface area (TPSA, ~87.5 Ų) and logP (2.6) to correlate with permeability or solubility .

Q. What strategies resolve contradictions in biological data across different assay systems?

  • Methodological Answer :

  • Dose-response validation : Re-test conflicting results using a wider concentration range (e.g., 0.1–100 µM) and standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
  • Computational docking : Use AutoDock Vina to predict binding poses in kinase active sites and compare with experimental IC₅₀ values .

Q. How can the synthetic route be optimized for scalability without compromising yield?

  • Methodological Answer :

  • Catalysis : Replace classical coupling agents with Pd-catalyzed cross-coupling for C-S bond formation (e.g., Buchwald-Hartwig conditions) .
  • Solvent optimization : Test green solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce purification steps .
  • Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization in lysates treated with the compound .
  • RNA-seq profiling : Compare transcriptomic changes in treated vs. untreated cells to map affected pathways .
  • Metabolomics : Use LC-MS to track alterations in ATP/ADP ratios or glutathione levels in response to treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.